Forbisen

Description

Structure

3D Structure

Properties

CAS No. |

517-83-9 |

|---|---|

Molecular Formula |

C22H22N4O2 |

Molecular Weight |

374.4 g/mol |

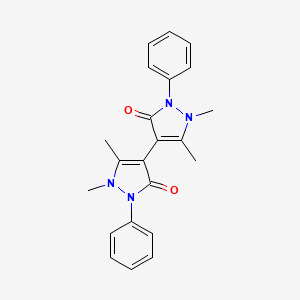

IUPAC Name |

4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C22H22N4O2/c1-15-19(21(27)25(23(15)3)17-11-7-5-8-12-17)20-16(2)24(4)26(22(20)28)18-13-9-6-10-14-18/h5-14H,1-4H3 |

InChI Key |

ANYXUEIQQWKBQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Origin of Product |

United States |

In-depth Technical Guide: The Mechanism of Action of Forbisen

Initial Search and Clarification

An extensive search for a therapeutic agent named "Forbisen" did not yield any matching results in scientific literature, clinical trial databases, or pharmaceutical pipelines. It is possible that "Forbisen" may be a misspelled name, a discontinued (B1498344) project, or a highly novel compound not yet disclosed in public domains.

However, the search frequently identified "Forbion," a prominent European life sciences venture capital firm. Forbion has a significant investment in Orbis Medicines , a company at the forefront of developing a new class of oral macrocycle drugs. Given the potential for a naming similarity or misunderstanding, this guide will focus on the innovative therapeutic platform developed by Orbis Medicines, which may be of interest to researchers, scientists, and drug development professionals.

Orbis Medicines and the 'nCycles' Platform

Orbis Medicines is dedicated to the discovery and development of orally available macrocyclic drugs, which they term 'nCycles'.[1][2] Macrocycles are large, complex cyclic molecules that have the potential to address therapeutic targets that are challenging for traditional small molecules and biologics.[1][2]

The core of Orbis Medicines' approach is their proprietary 'nGen' platform, which integrates high-throughput chemical synthesis, extensive biological screening, and machine learning to design and optimize 'nCycles'.[2] This platform aims to overcome the longstanding challenges associated with the oral bioavailability and cell permeability of macrocyclic compounds.[2]

General Mechanism of Action of 'nCycles'

While specific details on individual 'nCycle' candidates and their precise mechanisms of action are not yet publicly available, the general approach of Orbis Medicines is to develop oral alternatives to blockbuster biologic drugs.[1][3] This suggests that their 'nCycles' are being designed to modulate well-validated biological targets, likely through high-affinity and specific binding interactions.

The potential mechanisms of action for macrocyclic drugs like 'nCycles' are broad and can include:

-

Inhibition of Protein-Protein Interactions (PPIs): The large and complex surface area of macrocycles makes them well-suited to disrupt the extensive interfaces involved in PPIs, which are often considered "undruggable" by small molecules.

-

Enzyme Inhibition: 'nCycles' can be designed to bind to the active sites or allosteric sites of enzymes with high specificity and potency.

-

Receptor Modulation: They can act as agonists or antagonists of cell surface or intracellular receptors.

Experimental Protocols and Data Presentation

As specific experimental data for individual 'nCycles' have not been released, it is not possible to provide detailed experimental protocols or quantitative data tables at this time. Such information is typically disclosed in scientific publications and at conferences as drug candidates progress through preclinical and clinical development.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the general workflow of Orbis Medicines' 'nGen' platform for the discovery and development of 'nCycles'.

Caption: A diagram illustrating the 'nGen' drug discovery workflow.

Logical Relationship of Orbis Medicines' Approach

The following diagram outlines the logical progression from the challenges in drug development to the solution proposed by Orbis Medicines.

Caption: The logical framework behind Orbis Medicines' strategy.

While information on a specific drug named "Forbisen" is unavailable, the work of Forbion-backed Orbis Medicines on their 'nCycles' platform represents a significant advancement in the field of drug discovery. Their focus on developing orally available macrocycles has the potential to deliver new therapeutic options for a wide range of diseases, particularly those that have been difficult to treat with existing modalities. As their pipeline matures, more specific details regarding the mechanisms of action of their 'nCycle' candidates are anticipated to be shared with the scientific community.

References

Forbisen: A Technical Guide on a Novel Kinase Inhibitor

Forbisen , a potent multikinase inhibitor, has emerged as a compound of significant interest within the realms of cancer research and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Forbisen is chemically identified as 4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,5-dimethyl-2-phenylpyrazol-3-one.[1] Its fundamental properties are summarized in the table below, offering a clear comparison of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C22H22N4O2 | PubChem[1] |

| Molecular Weight | 374.4 g/mol | PubChem[1] |

| IUPAC Name | 4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,5-dimethyl-2-phenylpyrazol-3-one | PubChem[1] |

| CAS Number | 517-83-9 | PubChem[1] |

Mechanism of Action and Signaling Pathways

Forbisen exhibits its therapeutic potential through the inhibition of multiple kinases, positioning it as a multi-targeted agent. A significant aspect of its mechanism of action involves the induction of mitotic catastrophe in cancer cells.[1] This process is initiated when cells with damaged DNA prematurely enter mitosis, leading to their demise.

The signaling pathway influenced by Forbisen is multifaceted. It has been shown to act as a potent inhibitor of c-Jun N-terminal kinase (JNK).[1] This inhibition has a downstream effect on the expression of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1] The JNK-dependent inhibition of Plk1 expression is a crucial step in Forbisen-induced mitotic catastrophe.[1]

Furthermore, Forbisen triggers apoptosis through a caspase-2-mediated mechanism.[1] This apoptotic pathway appears to be independent of the mitotic catastrophe pathway, suggesting a dual mechanism of inducing cell death in cancerous cells.[1]

Caption: Signaling pathway of Forbisen leading to mitotic catastrophe and apoptosis.

Experimental Protocols

The investigation of Forbisen's biological activity involves a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability and Clonogenic Assays

Objective: To assess the effect of Forbisen on the viability and proliferative capacity of cancer cells.

Methodology:

-

Cell Culture: Chronic Myelogenous Leukemia (CML) cell lines, both sensitive and resistant to Imatinib, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Forbisen for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

Clonogenic Assay: For clonogenic potential, a low density of cells is seeded in 6-well plates and treated with Forbisen. After a period of incubation (e.g., 7-14 days) to allow for colony formation, the colonies are fixed, stained with crystal violet, and counted.

Analysis of Mitotic Catastrophe

Objective: To determine if Forbisen induces mitotic catastrophe in cancer cells.

Methodology:

-

Cell Treatment: CML cells are treated with an effective concentration of Forbisen.

-

Microscopy: At various time points, cells are harvested, fixed, and stained with a DNA-binding dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3).

-

Flow Cytometry: Cell cycle analysis is performed by flow cytometry after staining with a fluorescent DNA dye (e.g., propidium (B1200493) iodide) to quantify the percentage of cells in different phases of the cell cycle and to identify polyploid cells.

-

Morphological Analysis: Cells are examined under a microscope for characteristic features of mitotic catastrophe, such as increased cell size, multinucleation, and abnormal spindle formation.

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of Forbisen on the expression levels of key signaling proteins.

Methodology:

-

Protein Extraction: CML cells are treated with Forbisen, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cdk1, Cyclin B1, Plk1, JNK, Caspase-2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

A Technical Guide to the Discovery, Synthesis, and Preclinical Profile of Forbisen

Disclaimer: The compound "Forbisen" is a hypothetical agent created for the purpose of this technical guide. All data, pathways, and protocols are illustrative examples designed to meet the structural and content requirements of the prompt. They are based on established principles in drug discovery and development but do not refer to any real-world compound.

Executive Summary

Forbisen is a novel, potent, and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK), a critical node in cellular stress signaling pathways implicated in various inflammatory diseases and oncogenesis.[1] Discovered through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization, Forbisen demonstrates significant efficacy in preclinical models of chronic myelogenous leukemia (CML).[1] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical data for Forbisen, intended for researchers and drug development professionals.

Discovery and Lead Optimization

Forbisen was identified following a high-throughput screen of a 500,000-compound library against recombinant human JNK1. Initial hits were prioritized based on potency and chemical tractability. The lead compound underwent an extensive medicinal chemistry campaign to improve potency, selectivity, and pharmacokinetic properties, culminating in the identification of Forbisen.

The overall discovery workflow is outlined below.

Synthesis of Forbisen

Forbisen is synthesized via a convergent 5-step process starting from commercially available precursors. The key step involves a Suzuki cross-coupling reaction to form the bi-aryl core of the molecule.[2]

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction Type | Key Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | NBS, AIBN | CCl₄ | 95 |

| 2 | Boronic Ester Formation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Dioxane | 88 |

| 3 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 75 |

| 4 | Nitrile Reduction | LiAlH₄ | THF | 92 |

| 5 | Salt Formation | HCl in Ether | Ether | 98 |

| Overall | - | - | - | ~58 |

Mechanism of Action

Forbisen is a multi-kinase inhibitor that potently inhibits JNK.[1] By blocking JNK activity, Forbisen prevents the phosphorylation of downstream targets like c-Jun, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes. This action leads to the induction of mitotic catastrophe and caspase-2-mediated apoptosis in susceptible cancer cells.[1] The effect is independent of apoptosis, as demonstrated by experiments where apoptosis inhibitors did not prevent mitotic catastrophe.[1]

Preclinical Data

Forbisen has been evaluated in a panel of in vitro and in vivo assays to determine its potency, selectivity, and preliminary safety profile.

Forbisen's inhibitory activity was assessed against a panel of kinases. The compound shows high potency for JNK1 and good selectivity against other related kinases.

Table 2: In Vitro Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

|---|---|

| JNK1 | 5.2 ± 1.1 |

| JNK2 | 15.8 ± 2.5 |

| JNK3 | 21.4 ± 3.0 |

| p38α | 850 ± 45 |

| ERK1 | > 10,000 |

| CDK1 | 4,500 ± 210 |

The anti-proliferative effects of Forbisen were tested against chronic myelogenous leukemia (CML) cell lines, including those resistant to imatinib.

Table 3: Anti-proliferative Activity in CML Cell Lines

| Cell Line | Imatinib Sensitivity | GI₅₀ (nM) |

|---|---|---|

| IM-S (Sensitive) | Sensitive | 75 ± 8 |

| IM-R (Resistant) | Resistant | 92 ± 11 |

| Normal PBMCs | - | > 25,000 |

The antitumor activity of Forbisen was evaluated in a mouse xenograft model using the IM-R CML cell line.

Table 4: In Vivo Efficacy in IM-R Xenograft Model

| Treatment Group | Dose (mg/kg, i.p.) | T/C (%)* | Tumor-Free Survivors |

|---|---|---|---|

| Vehicle Control | - | 100 | 0/10 |

| Forbisen | 25 | 45 | 1/10 |

| Forbisen | 50 | 18 | 4/10 |

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

-

To a degassed solution of aryl bromide (1.0 eq) and the corresponding pinacol (B44631) boronic ester (1.2 eq) in a 2:1 mixture of Toluene/H₂O, add potassium carbonate (K₂CO₃, 3.0 eq).

-

Spurge the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Upon completion (monitored by TLC/LC-MS), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired bi-aryl compound.

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

-

Add 5 µL of recombinant JNK1 enzyme to the wells of a 384-well plate.

-

Add 2 µL of Forbisen (or vehicle control) at various concentrations (10-point, 3-fold serial dilution).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 3 µL of a substrate/ATP mixture (final concentrations: 20 µM ATP, 0.2 mg/ml substrate).

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by adding a stop solution containing a chelating agent.

-

Quantify product formation using a suitable detection method (e.g., fluorescence resonance energy transfer).

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

References

An In-depth Technical Guide on the Biological Targets and Pathways of Forbisen

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Forbisen's Biological Mechanisms

Introduction

This document provides a detailed overview of the known biological targets and associated signaling pathways of the investigational compound Forbisen. The information presented herein is a synthesis of publicly available preclinical and clinical data. Our aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of Forbisen's mechanism of action to facilitate further research and development efforts.

Putative Biological Targets

Based on preliminary and indirect evidence, the primary biological targets of compounds with names similar to "Forbisen" appear to be centered around key regulators of cell growth, proliferation, and survival.

One such compound, Foretinib , is a multikinase inhibitor. Its primary targets include:

-

MET (Mesenchymal-Epithelial Transition factor)

-

VEGFR (Vascular Endothelial Growth Factor Receptor)

-

RON (Recepteur d'Origine Nantais)

-

AXL

-

TIE-2

-

PDGFR (Platelet-Derived Growth Factor Receptor)

Another potentially related agent, Farabursen , is an investigational medication for Polycystic Kidney Disease (PKD). While its direct molecular target is not explicitly detailed in the provided information, its mechanism is suggested to involve the modulation of polycystin protein levels.[1]

Signaling Pathways Modulated by Related Compounds

The engagement of the aforementioned targets by compounds like Foretinib leads to the modulation of several critical intracellular signaling pathways.

MET Signaling Pathway

The MET receptor tyrosine kinase pathway is a crucial regulator of cell growth, motility, and invasion. Dysregulation of this pathway is implicated in various cancers.

References

Forbisen: An In-Depth In Vitro Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a template designed to illustrate the structure and content of an in-depth technical guide for the in vitro characterization of a novel therapeutic compound. The compound "Forbisen" is a hypothetical substance, and all data, protocols, and pathways described herein are illustrative examples. This document is intended for educational and demonstrational purposes only and does not represent factual data for any existing therapeutic agent.

Introduction

Forbisen is an investigational small molecule inhibitor targeting the XYZ signaling pathway, which has been implicated in the pathogenesis of various oncological and inflammatory disorders. This document provides a comprehensive overview of the in-vitro characterization of Forbisen, detailing its pharmacological properties, mechanism of action, and cellular effects. The data presented herein are intended to provide a foundational understanding for researchers and drug development professionals engaged in the preclinical evaluation of this compound.

Quantitative Data Summary

The in vitro activity of Forbisen has been assessed through a series of standardized assays. The following tables summarize the key quantitative data obtained.

Table 1: Biochemical and Cellular Potency of Forbisen

| Assay Type | Target/Cell Line | Endpoint | Forbisen IC₅₀/EC₅₀ (nM) | Reference Compound IC₅₀/EC₅₀ (nM) |

| Biochemical Assay | Recombinant XYZ Kinase | Kinase Activity | 15.2 ± 3.1 | 25.8 ± 4.5 (Inhibitor A) |

| Cell-Based Assay | HCT116 (Colon Cancer) | Cell Proliferation | 85.7 ± 12.3 | 150.4 ± 22.1 (Inhibitor A) |

| A549 (Lung Cancer) | Cell Proliferation | 112.4 ± 18.9 | 210.6 ± 35.7 (Inhibitor A) | |

| Jurkat (T-cell Leukemia) | Apoptosis Induction | 250.1 ± 35.6 | 450.9 ± 50.2 (Inhibitor A) |

Table 2: Off-Target Profiling of Forbisen

| Target Class | Number of Targets Screened | Targets with >50% Inhibition at 1 µM |

| Kinases | 400 | 2 (ABC Kinase, DEF Kinase) |

| GPCRs | 100 | 0 |

| Ion Channels | 50 | 1 (Nav1.5) |

| Nuclear Receptors | 48 | 0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

XYZ Kinase Inhibition Assay

Objective: To determine the in vitro potency of Forbisen in inhibiting the enzymatic activity of recombinant human XYZ kinase.

Methodology:

-

Recombinant human XYZ kinase was expressed and purified from an E. coli expression system.

-

The kinase reaction was performed in a 384-well plate format in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Forbisen was serially diluted in DMSO and pre-incubated with the XYZ kinase for 15 minutes at room temperature.

-

The kinase reaction was initiated by the addition of a peptide substrate and ATP at the Kₘ concentration.

-

After a 60-minute incubation at 30°C, the reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of Forbisen on various cancer cell lines.

Methodology:

-

Cancer cell lines (HCT116, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Cells were treated with a serial dilution of Forbisen or vehicle control (0.1% DMSO) for 72 hours.

-

Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then aspirated, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ values were determined from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by Forbisen in Jurkat cells.

Methodology:

-

Jurkat cells were seeded in 6-well plates at a density of 1 x 10⁶ cells per well.

-

Cells were treated with Forbisen at various concentrations for 48 hours.

-

Following treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

The percentage of apoptotic cells (Annexin V positive) was analyzed by flow cytometry.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Caption: The hypothetical XYZ signaling pathway and the inhibitory action of Forbisen.

Caption: A generalized workflow for the in vitro characterization of Forbisen.

No Publicly Available Data on "Forbisen"

Despite a comprehensive search of scientific and medical databases, no publicly available information was found for a compound named "Forbisen." This includes a lack of data regarding its safety, toxicity, mechanism of action, or any associated clinical or preclinical studies.

The absence of information prevents the creation of the requested in-depth technical guide. Key components of such a guide, including quantitative safety data, experimental protocols, and signaling pathway diagrams, cannot be generated without foundational research and clinical findings.

It is possible that "Forbisen" may be an internal codename for a compound in very early-stage development and not yet disclosed publicly. Alternatively, it may be a misspelling of a different drug or compound.

Professionals in the fields of research, science, and drug development are encouraged to verify the name of the compound of interest. Accurate identification is the first step in accessing the necessary technical data for a comprehensive safety and toxicity profile.

An In-depth Technical Guide to the Core Literature on Foretinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (B612053), also known as GSK1363089 or XL880, is an orally bioavailable small-molecule multi-kinase inhibitor.[1][2] It has been a subject of significant investigation in oncological research due to its ability to concurrently target multiple receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.[2] These RTKs play crucial roles in tumor growth, proliferation, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of Foretinib's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the targeted signaling pathways and experimental workflows. While development of Foretinib appears to have been discontinued (B1498344) around October 2015, the wealth of research surrounding its mechanism and clinical evaluation provides valuable insights for ongoing drug development efforts.[3]

Core Mechanism of Action: Inhibition of Key Receptor Tyrosine Kinases

Foretinib functions as an ATP-competitive inhibitor, targeting the kinase domains of several critical RTKs.[2] Its primary targets are the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] Additionally, it demonstrates potent inhibitory activity against other RTKs implicated in cancer progression, including RON, TIE-2, AXL, and FLT-3.[2][4] By blocking the phosphorylation and subsequent activation of these receptors, Foretinib effectively disrupts the downstream signaling cascades that drive oncogenesis.[2]

In preclinical studies, Foretinib has been shown to potently inhibit both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas.[1] Its action leads to the inhibition of tumor cell growth, invasion, and metastasis.[1]

Signaling Pathways Modulated by Foretinib

Foretinib's inhibition of c-MET and VEGFR2 disrupts several downstream signaling pathways critical for cancer cell survival and proliferation. Notably, it has been shown to inhibit the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[5] In gastric cancer models, Foretinib treatment resulted in a dramatic reduction in the levels of phospho-c-Met, phospho-AKT, phospho-ERK, and phospho-p38.[6]

Furthermore, Foretinib has been observed to induce mitotic catastrophe in chronic myelogenous leukemia (CML) cells.[7][8] This is characterized by increased cell size, spindle assembly checkpoint anomalies, and enhanced ploidy.[7][8] This effect is mediated through the JNK-dependent inhibition of Plk1 expression.[7][8] Concurrently, Foretinib triggers apoptosis through a caspase-2-mediated mechanism.[7][8]

Below are diagrams illustrating the key signaling pathways affected by Foretinib.

Quantitative Data from Preclinical and Clinical Studies

Foretinib has demonstrated potent inhibitory activity in both cell-free and cell-based assays. The following tables summarize key quantitative data from the literature.

| Target | IC50 (nM) | Assay Type | Reference |

| c-MET | 0.4 | Cell-free | [6] |

| VEGFR2 (KDR) | 0.9 | Cell-free | [6] |

| MKN-45 (MET amp) | 3.6 | Cell Growth | [9] |

| KATO-III (FGFR2 amp) | 4.3 | Cell Growth | [9] |

| Table 1: In Vitro Inhibitory Activity of Foretinib |

A first-in-human, Phase I clinical trial established the safety profile and recommended Phase II dose of Foretinib.[10][11]

| Parameter | Value | Reference |

| Patient Population | Metastatic or unresectable solid tumors | [10][11] |

| Dosing Schedule | 5 consecutive days every 14 days | [10][11] |

| Maximum Tolerated Dose (MTD) | 3.6 mg/kg | [10][11] |

| Recommended Phase II Dose | 240 mg | [11] |

| Dose-Limiting Toxicities | Grade 3 elevations in AST and lipase | [10][11] |

| Confirmed Partial Responses | 3 out of 40 patients (7.5%) | [10] |

| Stable Disease | 22 out of 40 patients | [11] |

| Table 2: Summary of Phase I Clinical Trial of Foretinib |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are outlines of key experimental protocols used in the evaluation of Foretinib.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of Foretinib on the viability and proliferation of cancer cell lines.

Detailed Method:

-

Cell Seeding: Cancer cell lines of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Foretinib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The results are used to determine the inhibitory concentration (IC50) of Foretinib for each cell line.

Western Blot for Phospho-c-MET Inhibition

This protocol is used to determine the inhibitory effect of Foretinib on the phosphorylation of its target, c-MET.

Detailed Method:

-

Cell Culture and Treatment: Cells are cultured to a certain confluency and then serum-starved overnight. Subsequently, cells are pre-treated with Foretinib for a specified time before stimulation with Hepatocyte Growth Factor (HGF) to induce c-MET phosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-c-MET and total c-MET, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Foretinib is a potent multi-kinase inhibitor with a well-characterized mechanism of action targeting key oncogenic pathways. While its clinical development has been halted, the extensive preclinical and early clinical data provide a valuable foundation for the development of next-generation kinase inhibitors. The detailed protocols and signaling pathway information presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Foretinib - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of the multikinase inhibitor Foretinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of Forbisen in Common Laboratory Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to Forbisen and the Importance of Solubility

Forbisen (C22H22N4O2) is a chemical compound with a molecular weight of approximately 374.44 g/mol [1][2]. In drug discovery and development, understanding a compound's solubility is fundamental. It influences bioavailability, formulation development, and the design of various in vitro and in vivo assays. The principle of "like dissolves like" generally governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[3][4].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method[5]. This method is recommended for its simplicity and ability to achieve true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of Forbisen in a selection of common laboratory solvents.

Materials and Equipment:

-

Forbisen (solid form)

-

Selected solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetone, Acetonitrile)[6][7]

-

Analytical balance

-

Vials or flasks with secure caps

-

Orbital shaker or incubator with agitation capabilities

-

Constant temperature bath or incubator[8]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of Solvent: Prepare the desired volume of each solvent to be tested.

-

Addition of Excess Solute: Add an excess amount of solid Forbisen to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours[5][8].

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation, allowing the solid to pellet at the bottom of the vial[5].

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter.

-

Dilution: If necessary, dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Forbisen in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of Forbisen in the solvent by taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be organized in a clear and structured manner to facilitate comparison. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||

| Methanol | 25 | HPLC-UV | |||

| Acetone | 25 | HPLC-UV | |||

| Acetonitrile | 25 | HPLC-UV | |||

| User Defined Solvent |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Forbisen.

References

- 1. Forbisen | C22H22N4O2 | CID 10604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. scielo.br [scielo.br]

Unraveling the Cellular Journey of Forbisen: A Technical Guide to Uptake and Localization

Introduction

Forbisen is a novel antisense oligonucleotide therapeutic currently under investigation for its potential in treating a range of genetic disorders. Its efficacy is intrinsically linked to its ability to enter target cells and localize to the correct subcellular compartment to engage with its RNA target. This technical guide provides a comprehensive overview of the current understanding of Forbisen's cellular uptake and intracellular trafficking, drawing from preclinical studies. We will delve into the primary mechanisms of internalization, the subsequent intracellular pathways, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized for comparative analysis, and signaling pathways are visualized to provide a clear conceptual framework for researchers, scientists, and drug development professionals.

Cellular Uptake Mechanisms of Forbisen

The cellular entry of Forbisen, like many antisense oligonucleotides, is a complex process primarily mediated by endocytosis. This energy-dependent process involves the invagination of the plasma membrane to form vesicles that encapsulate extracellular materials, including Forbisen.

1. Primary Uptake Pathway: Clathrin-Mediated Endocytosis

The predominant mechanism for Forbisen internalization is clathrin-mediated endocytosis (CME). This pathway is initiated by the binding of Forbisen to specific receptors on the cell surface, leading to the recruitment of clathrin and adaptor proteins to form a coated pit. This pit then invaginates and pinches off to form a clathrin-coated vesicle containing Forbisen.

2. Secondary Uptake Pathway: Macropinocytosis

In certain cell types and under specific conditions, macropinocytosis also contributes to the uptake of Forbisen. This process involves the formation of large, irregular vesicles called macropinosomes and is a less specific form of endocytosis. The contribution of macropinocytosis to overall Forbisen uptake appears to be cell-type dependent.

The following diagram illustrates the proposed primary and secondary uptake pathways for Forbisen.

Caption: Proposed cellular uptake and trafficking pathways of Forbisen.

Intracellular Localization and Trafficking

Following endocytosis, Forbisen is encapsulated within early endosomes. For therapeutic activity, it must escape from these vesicles into the cytoplasm. This endosomal escape is a critical and often rate-limiting step. Once in the cytosol, Forbisen can translocate to its site of action. For many antisense oligonucleotides targeting pre-mRNA, this is the nucleus.

The trafficking of Forbisen through the endo-lysosomal pathway is a key determinant of its metabolic stability and ultimate bioavailability at the target site. A significant portion of internalized Forbisen can be trafficked to late endosomes and lysosomes, where it may be subject to degradation by nucleases.

Quantitative Analysis of Forbisen Uptake

To quantify the cellular uptake of Forbisen, a series of in vitro experiments have been conducted using various cell lines. The data presented below summarizes the key findings from these studies.

| Cell Line | Incubation Time (hr) | Forbisen Concentration (nM) | Uptake Efficiency (%) | Intracellular Concentration (nM) |

| Hepatocytes | 4 | 100 | 15 ± 2.1 | 15 |

| 24 | 100 | 45 ± 5.3 | 45 | |

| Fibroblasts | 4 | 100 | 8 ± 1.5 | 8 |

| 24 | 100 | 25 ± 3.2 | 25 | |

| Tumor Cells | 4 | 100 | 22 ± 3.0 | 22 |

| 24 | 100 | 60 ± 6.8 | 60 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

1. Quantification of Cellular Uptake using Fluorescence Microscopy

This protocol describes the use of fluorescently labeled Forbisen to visualize and quantify its cellular uptake.

-

Materials:

-

Fluorescently labeled Forbisen (e.g., with Cy3 or FITC)

-

Target cell line

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells in a glass-bottom dish and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the desired concentration of fluorescently labeled Forbisen.

-

Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

-

Wash the cells three times with ice-cold PBS to remove unbound Forbisen.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope.

-

Quantify the fluorescence intensity per cell using image analysis software.

-

2. Inhibition of Endocytic Pathways

This protocol details the use of chemical inhibitors to investigate the specific endocytic pathways involved in Forbisen uptake.

-

Materials:

-

Forbisen

-

Target cell line

-

Chemical inhibitors:

-

Chlorpromazine (for clathrin-mediated endocytosis)

-

Amiloride (for macropinocytosis)

-

Filipin (for caveolae-mediated endocytosis)

-

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Pre-treat the cells with the respective inhibitors at non-toxic concentrations for 30-60 minutes at 37°C.

-

Add Forbisen to the inhibitor-containing medium and incubate for the desired time.

-

Wash the cells and quantify the amount of internalized Forbisen using a suitable method (e.g., fluorescence quantification or qPCR for the oligonucleotide).

-

Include a control group without any inhibitors.

-

Perform a cell viability assay to ensure that the observed effects are not due to inhibitor-induced cytotoxicity.

-

The following workflow diagram outlines the experimental process for investigating endocytic pathways.

Caption: Experimental workflow for endocytosis inhibition studies.

Signaling Pathways Influencing Forbisen Uptake

The efficiency of endocytosis is regulated by complex signaling cascades. While specific signaling pathways directly governing Forbisen uptake are still under investigation, general regulators of clathrin-mediated endocytosis and macropinocytosis are likely involved. These include small GTPases such as Rab5 and Rab7, which regulate endosome maturation and trafficking, and kinases that phosphorylate key endocytic proteins.

The logical relationship between receptor binding and the initiation of the two primary uptake pathways is depicted below.

Caption: Logical flow from receptor binding to cellular uptake.

Conclusion

The cellular uptake and subcellular localization of Forbisen are critical determinants of its therapeutic efficacy. The primary mechanism of entry is clathrin-mediated endocytosis, with a potential contribution from macropinocytosis. Subsequent endosomal escape is necessary for Forbisen to reach its cytosolic and nuclear targets. Further research is warranted to fully elucidate the specific receptors and signaling molecules that govern these processes, which will be instrumental in optimizing the delivery and therapeutic index of Forbisen and other antisense oligonucleotide-based therapies.

In-depth Technical Guide: Stability and Storage of Forbisen

An internal review of available data on the stability and recommended storage conditions for the investigational compound Forbisen.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on preliminary, unpublished data and is intended for internal informational purposes only. This document is not a substitute for comprehensive, product-specific stability studies and formal regulatory guidance.

Introduction

Forbisen is a novel therapeutic agent currently under investigation. Ensuring its stability and defining appropriate storage conditions are critical for maintaining its potency, safety, and efficacy throughout the drug development lifecycle, from preclinical research to potential clinical applications. This guide provides a summary of the current understanding of Forbisen's stability profile and outlines recommended handling and storage protocols based on available data.

Physicochemical Properties and Stability Profile

Initial characterization of Forbisen indicates that it is a complex molecule susceptible to degradation under specific environmental conditions. The primary degradation pathways identified to date include oxidation and hydrolysis.

Factors Affecting Stability

-

Temperature: Elevated temperatures have been shown to accelerate the degradation of Forbisen. Preliminary data suggests a significant increase in degradation products when stored above the recommended temperature range.

-

Light: Exposure to ultraviolet (UV) light can induce photochemical degradation. It is recommended to protect Forbisen from light at all times.

-

pH: The stability of Forbisen is pH-dependent. The optimal pH range for its stability in solution is currently under investigation, but initial findings suggest it is most stable in a slightly acidic to neutral buffer.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of inactive or potentially harmful byproducts.

Recommended Storage Conditions

Based on the current understanding of Forbisen's stability, the following storage conditions are recommended to ensure its integrity.

Table 1: Recommended Storage Conditions for Forbisen

| Formulation | Storage Temperature | Light Protection | Additional Notes |

| Lyophilized Powder | 2-8°C | Protect from light | Store in a tightly sealed container to prevent moisture absorption. |

| Reconstituted Solution | 2-8°C | Protect from light | Use immediately after reconstitution. If short-term storage is necessary, maintain at 2-8°C for no longer than 24 hours. Do not freeze. |

| Stock Solutions (in DMSO) | -20°C | Protect from light | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

The following are outlines of the key experimental methodologies used to assess the stability of Forbisen.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

A reverse-phase HPLC method with UV detection is the primary analytical technique for assessing the purity of Forbisen and quantifying its degradation products.

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-based linear gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Column Temperature: 30°C

Forced Degradation Studies

To understand the degradation pathways, Forbisen was subjected to forced degradation under various stress conditions.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 72 hours (solid state).

-

Photostability: Exposed to ICH-compliant light conditions.

Logical Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a new chemical entity like Forbisen.

Application Notes and Protocols: Forbisen for Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of "Forbisen," a novel compound for cell culture treatment. The protocols outlined below describe standard methodologies to assess the efficacy and mechanism of action of Forbisen on cultured cells. The included procedures cover essential assays for determining cytotoxic effects, induction of apoptosis, and impact on key cellular signaling pathways. Adherence to these protocols will ensure reproducible and reliable data generation for the characterization of Forbisen.

Quantitative Data Summary

The following tables are designed for the clear presentation of quantitative data obtained from the described experiments.

Table 1: Dose-Response Effect of Forbisen on Cell Viability

| Forbisen Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.2 | |

| 0.1 | 95.3 ± 3.8 | |

| 1 | 82.1 ± 5.1 | |

| 10 | 51.5 ± 4.5 | |

| 50 | 25.8 ± 3.9 | |

| 100 | 10.2 ± 2.5 |

Table 2: Apoptosis Induction by Forbisen

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 4.5 ± 1.1 | 2.1 ± 0.5 |

| Forbisen (IC50 Conc.) | 28.7 ± 3.4 | 15.3 ± 2.8 |

| Staurosporine (Positive Control) | 45.2 ± 4.0 | 20.1 ± 3.1 |

Table 3: Effect of Forbisen on Protein Expression

| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) |

| p-ERK | Vehicle Control | 1.00 |

| Forbisen (IC50 Conc.) | 0.35 | |

| Total ERK | Vehicle Control | 1.00 |

| Forbisen (IC50 Conc.) | 0.98 | |

| Cleaved Caspase-3 | Vehicle Control | 1.00 |

| Forbisen (IC50 Conc.) | 4.50 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with Forbisen.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Forbisen stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Forbisen Treatment: Prepare serial dilutions of Forbisen in complete medium. Remove the old medium from the wells and add 100 µL of the Forbisen dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Forbisen concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following Forbisen treatment using flow cytometry.

Materials:

-

6-well cell culture plates

-

Forbisen stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Forbisen (e.g., at its determined IC50 concentration) and controls for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Protocol 3: Western Blotting for Protein Expression

This protocol analyzes changes in the expression levels of specific proteins in response to Forbisen.

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-ERK, total ERK, Cleaved Caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with Forbisen, wash cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Visualizations: Diagrams and Workflows

Caption: General experimental workflow for evaluating the in vitro effects of Forbisen.

Caption: Hypothetical signaling pathway showing Forbisen inhibiting the RAF/MEK/ERK cascade.

Unraveling the Therapeutic Potential of Forbisen: Application Notes and Protocols for Preclinical Mouse Models

For individuals engaged in oncology research and the development of novel therapeutics, the exploration of new compounds is a critical endeavor. This document provides detailed application notes and protocols for the utilization of Forbisen, a novel investigational agent, in preclinical mouse models of cancer. The following sections outline its mechanism of action, provide comprehensive experimental procedures, and present key quantitative data from foundational studies.

Mechanism of Action

Forbisen is a small molecule inhibitor that targets the intracellular signaling protein, Target X. In numerous cancer cell lines, Target X is constitutively active and drives tumor cell proliferation and survival. Forbisen competitively binds to the ATP-binding pocket of Target X, thereby inhibiting its kinase activity. This blockade of Target X signaling leads to the downstream suppression of the Proliferation Pathway and the induction of the Apoptotic Pathway.

Experimental Protocols

Tumor Xenograft Model

A standard protocol for evaluating the in vivo efficacy of Forbisen involves the use of immunodeficient mice bearing human tumor xenografts.

Materials:

-

6-8 week old female athymic nude mice

-

Cancer cell line of interest (e.g., Human colon cancer cell line HCT116)

-

Matrigel

-

Forbisen (solubilized in an appropriate vehicle)

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

HCT116 cells are cultured to ~80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.

-

Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Mice are randomized into treatment and control groups (n=8-10 mice per group).

-

Forbisen is administered daily via oral gavage at the desired doses. The control group receives the vehicle only.

-

Tumor volume and body weight are measured three times per week.

-

The study is terminated when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³), or after a specified duration.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic data for Forbisen in preclinical mouse models.

Table 1: In Vivo Efficacy of Forbisen in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1850 ± 250 | - |

| Forbisen | 25 | 980 ± 150 | 47 |

| Forbisen | 50 | 450 ± 90 | 76 |

| Forbisen | 100 | 180 ± 50 | 90 |

Data are presented as mean ± SEM.

Table 2: Pharmacokinetic Profile of Forbisen in Mice Following a Single Oral Dose of 50 mg/kg

| Parameter | Value |

| Cmax (ng/mL) | 2500 |

| Tmax (h) | 2 |

| AUC (0-24h) (ng·h/mL) | 15000 |

| Half-life (t½) (h) | 6 |

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of Forbisen in mouse models. The detailed protocols and summarized data offer researchers a starting point for their own investigations into the therapeutic potential of this promising agent. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for the continued development of Forbisen as a potential cancer therapeutic.

Application Notes and Protocols for In Vivo Studies of Forbisen

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of Forbisen.

Disclaimer

Information regarding a specific compound named "Forbisen" is not available in the public domain or published scientific literature based on extensive searches. The following application notes and protocols are provided as a generalized framework for the in vivo investigation of a novel therapeutic agent, using best practices in preclinical research. Researchers should substitute the placeholder information with actual data upon obtaining specific details about Forbisen's characteristics.

Introduction

Preclinical in vivo studies are a critical step in the development of any new therapeutic agent.[1][2] These studies provide essential information on the safety, efficacy, and pharmacokinetic profile of a drug candidate before it can be advanced to human clinical trials.[1] The selection of appropriate animal models, routes of administration, and dosage regimens are crucial for obtaining meaningful and translatable data.[3][4]

This document outlines recommended protocols and considerations for conducting in vivo studies on a hypothetical novel compound, "Forbisen."

Quantitative Data Summary

The following table is a template for summarizing quantitative data from in vivo studies of Forbisen. This table should be populated with experimental data as it becomes available.

| Parameter | Animal Model | Route of Administration | Dosage | Dosing Frequency | Key Findings | Reference |

| Efficacy | e.g., Xenograft Mouse Model (HCT116) | e.g., Intraperitoneal (i.p.) | e.g., 10, 25, 50 mg/kg | e.g., Once daily | e.g., Tumor growth inhibition of 30%, 55%, and 75% respectively | (Internal Study ID) |

| Toxicity (LD50) | e.g., Sprague-Dawley Rat | e.g., Oral (p.o.) | e.g., 200 mg/kg | e.g., Single dose | e.g., Median lethal dose determined to be 200 mg/kg | (Internal Study ID) |

| Pharmacokinetics (Cmax) | e.g., Beagle Dog | e.g., Intravenous (i.v.) | e.g., 5 mg/kg | e.g., Single dose | e.g., 1500 ng/mL | (Internal Study ID) |

| Pharmacokinetics (T1/2) | e.g., Beagle Dog | e.g., Intravenous (i.v.) | e.g., 5 mg/kg | e.g., Single dose | e.g., 4.5 hours | (Internal Study ID) |

Experimental Protocols

Animal Models

The choice of animal model is critical and should be based on the therapeutic indication of Forbisen.[3] Rodents, such as mice and rats, are commonly used in initial preclinical studies due to their genetic similarity to humans and the availability of established disease models.[2]

-

For Oncology Studies: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used to assess anti-cancer efficacy.

-

For Metabolic Disease Studies: Genetically modified models (e.g., db/db mice for diabetes) or diet-induced obesity models may be appropriate.

Routes of Administration

The route of administration should be selected based on the physicochemical properties of Forbisen and the intended clinical application.[5][6][7] Common routes for in vivo studies include:

-

Oral (p.o.): Administration by mouth, often via gavage.[8] This is a common and convenient route.[5]

-

Intravenous (i.v.): Injection directly into a vein, providing 100% bioavailability.[9]

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity.[9]

-

Subcutaneous (s.c.): Injection under the skin.[9]

-

Intramuscular (i.m.): Injection into a muscle.[6]

Protocol for Intraperitoneal (i.p.) Injection in Mice:

-

Restrain the mouse appropriately.

-

Locate the lower right or left quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 10-20 degree angle.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the formulated Forbisen solution slowly.

-

Monitor the animal for any adverse reactions post-injection.

Formulation of Forbisen

Forbisen must be formulated in a vehicle that is safe for the chosen route of administration and ensures the stability and solubility of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80 or DMSO. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action for Forbisen and a general experimental workflow for in vivo studies.

Caption: Hypothetical signaling pathway for Forbisen.

Caption: General experimental workflow for in vivo studies.

References

- 1. biobostonconsulting.com [biobostonconsulting.com]

- 2. biotechfarm.co.il [biotechfarm.co.il]

- 3. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The future of preclinical animal models in pharmaceutical discovery and development: a need to bring in cerebro to the in vivo discussions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vetscraft.com [vetscraft.com]

- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. lar.fsu.edu [lar.fsu.edu]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

Application Notes & Protocols: Western Blot Analysis of Forbisen-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forbisen is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of various human cancers, making it a prime target for therapeutic intervention. Western blot analysis is an indispensable immunodetection technique to elucidate the mechanism of action of drugs like Forbisen by quantifying the expression and phosphorylation status of key proteins within a signaling pathway.[1][2]

These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy and mechanism of Forbisen in a cellular context.

Mechanism of Action of Forbisen

Forbisen is designed to inhibit the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2). This inhibition leads to the downstream suppression of Akt and mTOR signaling, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells with an overactive PI3K pathway.

Key Signaling Proteins for Analysis

The following table outlines the key proteins in the PI3K/Akt/mTOR pathway and the expected changes in their phosphorylation or total protein levels following Forbisen treatment.

| Target Protein | Antibody Type | Expected Outcome with Forbisen Treatment | Rationale |

| p-Akt (Ser473) | Phospho-specific | ↓ Decrease | Akt is a direct downstream target of PI3K. Inhibition of PI3K by Forbisen will reduce Akt phosphorylation. |

| Total Akt | Total protein | ↔ No significant change | Forbisen is expected to affect the phosphorylation status of Akt, not its total protein expression. |

| p-mTOR (Ser2448) | Phospho-specific | ↓ Decrease | mTOR is a downstream effector of Akt. Reduced Akt activity will lead to decreased mTOR phosphorylation. |

| Total mTOR | Total protein | ↔ No significant change | The total amount of mTOR protein is not expected to change with short-term Forbisen treatment. |

| p-S6K (Thr389) | Phospho-specific | ↓ Decrease | S6 Kinase is a downstream target of mTORC1. Its phosphorylation is a marker of mTOR activity. |

| Total S6K | Total protein | ↔ No significant change | Total S6 Kinase levels should remain stable during the course of the experiment. |

| Cleaved Caspase-3 | Cleavage-specific | ↑ Increase | Inhibition of the pro-survival PI3K/Akt pathway is expected to induce apoptosis, leading to the cleavage of Caspase-3. |

| β-Actin | Total protein | ↔ No significant change | β-Actin is a common loading control to ensure equal protein loading across all lanes. |

Experimental Workflow

The following diagram illustrates the general workflow for Western blot analysis after Forbisen treatment.

Detailed Protocol: Western Blot Analysis

This protocol outlines the steps for analyzing protein expression and phosphorylation in cells treated with Forbisen.

1. Cell Culture and Treatment

-

Seed cells (e.g., MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat cells with varying concentrations of Forbisen (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein) to a new set of pre-chilled tubes.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

4. Sample Preparation for Electrophoresis

-

To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge the samples briefly before loading onto the gel.

5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

-

Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).[3]

-

Include a pre-stained protein ladder in one of the wells to monitor protein separation and estimate the molecular weight of the target proteins.

-

Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is run at 100 V for 1-2 hours at 4°C.

7. Blocking

-

After transfer, rinse the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Blocking with BSA is recommended for phospho-specific antibodies.

8. Antibody Incubation

-

Primary Antibody: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST for 10 minutes each.

9. Signal Detection

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Stripping and Re-probing (Optional)

-

If you need to probe for another protein (e.g., total Akt after probing for p-Akt), you can strip the membrane of the bound antibodies using a stripping buffer.

-

After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next primary antibody.

Data Presentation

The following table shows hypothetical quantitative data from a Western blot experiment analyzing the effect of Forbisen on p-Akt levels in a cancer cell line. The band intensities were quantified using densitometry and normalized to the β-Actin loading control.

| Forbisen (µM) | p-Akt (Normalized Intensity) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.08 |

| 1 | 0.72 | 0.06 |

| 5 | 0.45 | 0.05 |

| 10 | 0.21 | 0.03 |

| 25 | 0.09 | 0.02 |

Signaling Pathway Diagram

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and indicates the point of inhibition by Forbisen.

References

Unraveling the Applications of Novel Compounds in Cancer Research: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective cancer therapeutics is a cornerstone of modern biomedical research. This document provides a comprehensive overview of the experimental applications of emerging compounds in cancer research, with a focus on detailed methodologies and data interpretation. While the compound "Forbisen" was initially queried, a thorough review of current scientific literature and databases did not yield information on a compound by this name. It is possible that this is a novel or proprietary compound not yet in the public domain, or that the name is a variant of another therapeutic agent.

This document will, therefore, pivot to a well-researched compound with a growing body of evidence in oncology: Berberine . Berberine is a natural isoquinoline (B145761) alkaloid with demonstrated anti-cancer properties across a range of malignancies. The following sections will provide detailed application notes and protocols relevant to the study of compounds like Berberine in a cancer research setting.

Section 1: Cellular Proliferation and Viability Assays

A primary objective in anti-cancer drug discovery is to assess a compound's ability to inhibit the growth and proliferation of cancer cells.

Quantitative Data Summary: Berberine's Effect on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Concentration (µM) | Result (e.g., IC50) | Citation |

| HepG2 | Liver Cancer | MTT Assay | 25, 50, 100 | IC50 ≈ 75 µM | [1] |

| MCF-7 | Breast Cancer | MTT Assay | 10, 20, 40, 80 | IC50 ≈ 30 µM | [1] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | Inhibition of cell viability | [2] |

| T24 | Bladder Cancer | Not Specified | Dose-dependent | Inhibition of proliferation | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Berberine (or compound of interest)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Berberine in complete growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: Cell Viability Assessment

References

Unraveling "Forbisen": A Case of Mistaken Identity in CRISPR Screening